molecular formula C8H8F3NO B3051943 (3-Amino-4-(trifluoromethyl)phenyl)methanol CAS No. 372120-51-9

(3-Amino-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B3051943
CAS No.: 372120-51-9
M. Wt: 191.15 g/mol
InChI Key: WZYFMGJEZGENAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4-(trifluoromethyl)phenyl)methanol is an organic compound that contains both an amino group and a trifluoromethyl group attached to a benzene ring, along with a hydroxyl group on the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-(trifluoromethyl)phenyl)methanol can be achieved through several methods. One common approach involves the trifluoromethylation of an appropriate aromatic precursor, followed by the introduction of the amino and hydroxyl groups. For example, a common synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ammonia, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of (3-Amino-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions, leading to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of all three functional groups (amino, trifluoromethyl, and hydroxyl) on the benzene ring

Properties

IUPAC Name

[3-amino-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYFMGJEZGENAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457566
Record name [3-amino-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372120-51-9
Record name [3-amino-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 4A (3.6 g, 16.28 mmol) in methanol (100 mL) was hydrogenated in the presence of a catalytic amount of Pd /C for 4 hours. The catalyst was filtered off and the volatiles were evaporated to yield 2.7 g of the title compound.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-4-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Amino-4-(trifluoromethyl)phenyl)methanol
Reactant of Route 3
(3-Amino-4-(trifluoromethyl)phenyl)methanol
Reactant of Route 4
(3-Amino-4-(trifluoromethyl)phenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Amino-4-(trifluoromethyl)phenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Amino-4-(trifluoromethyl)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.